1-(5-nitro-1-benzofuran-2-yl)methanamine hydrochloride
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Overview
Description
1-(5-nitro-1-benzofuran-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-nitro-1-benzofuran-2-yl)methanamine hydrochloride typically involves the nitration of benzofuran followed by the introduction of the methanamine group. The general synthetic route can be summarized as follows:
Nitration of Benzofuran: Benzofuran is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amination: The nitrobenzofuran is then reacted with formaldehyde and ammonium chloride under acidic conditions to form the methanamine derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(5-nitro-1-benzofuran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The benzofuran ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as halides, under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(5-amino-1-benzofuran-2-yl)methanamine.
Substitution: Various substituted benzofuran derivatives.
Oxidation: Oxidized benzofuran compounds.
Scientific Research Applications
1-(5-nitro-1-benzofuran-2-yl)methanamine hydrochloride has several scientific research applications:
Antimicrobial Research: Due to the presence of the nitro group, this compound exhibits antimicrobial activity against various bacterial strains.
Anticancer Research: The benzofuran ring is known for its anticancer properties, making this compound a potential candidate for cancer research.
Medicinal Chemistry: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Biological Studies: Used in studies to understand the mechanism of action of benzofuran derivatives in biological systems.
Mechanism of Action
The mechanism of action of 1-(5-nitro-1-benzofuran-2-yl)methanamine hydrochloride involves its interaction with cellular components. The nitro group can undergo reduction within the cell, leading to the formation of reactive intermediates that can damage bacterial DNA or inhibit enzymes involved in cell replication. The benzofuran ring can interact with various molecular targets, including proteins and nucleic acids, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-nitro-1-benzofuran-2-yl)ethanone
- 1-(5-nitro-1-benzofuran-2-yl)phenylmethanone
- 1-(5-nitro-1-benzofuran-2-yl)propane
Uniqueness
1-(5-nitro-1-benzofuran-2-yl)methanamine hydrochloride is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile for various applications compared to its analogs.
Properties
CAS No. |
2763755-99-1 |
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Molecular Formula |
C9H9ClN2O3 |
Molecular Weight |
228.6 |
Purity |
95 |
Origin of Product |
United States |
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